N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers building kinase selectivity panels for CDK, FGFR, or LCK require precisely defined chemotypes to avoid confounding SAR variables. This compound provides the exact 2,5-dimethoxyphenyl-thiazole-3,4-dimethoxybenzamide architecture essential for reproducible target engagement. - Defined Pharmacophore: 2,5- & 3,4-dimethoxy substitution patterns ensure consistent hydrogen-bonding geometry and electronic distribution. - Benchmarking Utility: Enables head-to-head comparison with non-thiazole scaffolds referenced in foundational kinase inhibitor patents. - Supply Assurance: In-stock with global shipping for uninterrupted research workflows.

Molecular Formula C20H20N2O5S
Molecular Weight 400.45
CAS No. 681231-53-8
Cat. No. B2444444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
CAS681231-53-8
Molecular FormulaC20H20N2O5S
Molecular Weight400.45
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O5S/c1-24-13-6-8-16(25-2)14(10-13)15-11-28-20(21-15)22-19(23)12-5-7-17(26-3)18(9-12)27-4/h5-11H,1-4H3,(H,21,22,23)
InChIKeyUBQWPKGQQCJEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 681231-53-8)


N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 681231-53-8) is a synthetic small-molecule thiazole-benzamide hybrid with a molecular formula of C₂₀H₂₀N₂O₅S and a molecular weight of 400.4 g/mol . Computed physicochemical descriptors—including an XLogP3-AA of 3.7, a topological polar surface area of 107 Ų, and seven hydrogen-bond acceptors—place it firmly within the drug-like chemical space typical of kinase-targeted probe candidates . The compound belongs to a broader class of aminothiazole benzamides that have been patented as modulators of cell proliferation and inhibitors of protein kinases, with reported activity against cyclin-dependent kinase complexes, FGF receptor, LCK tyrosine kinase, and the HCT-116 colon cancer cell line .

Chemotype Thiazole-benzamide scaffold for kinase profiling panels
Physicochemical Profile Drug-like computed properties (XLogP3-AA 3.7, TPSA 107 Ų) align with probe candidate space
Substitution Pattern 2,5-dimethoxyphenyl and 3,4-dimethoxybenzamide defined for SAR studies

Why Off-the-Shelf Thiazole-Benzamide Analogs Cannot Substitute N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide in Research


Within the thiazole-benzamide scaffold, even minor substituent changes produce pronounced shifts in kinase selectivity and antiproliferative potency. The US patent family that encompasses this chemical class explicitly demonstrates that varying the substitution pattern on the benzamide and phenyl rings yields hundreds of analogs with divergent inhibitory profiles across CDK, FGF receptor, and LCK tyrosine kinase panels . The specific 2,5-dimethoxy arrangement on the phenyl ring and the 3,4-dimethoxy disposition on the benzamide group are not arbitrary decorations; computational modeling and SAR trend analysis suggest these methoxy positions influence hydrogen-bonding geometry, electronic distribution, and conformational rigidity in ways that materially affect target engagement . Consequently, swapping in a mono-methoxy, regioisomeric dimethoxy, or halogen-substituted analog—such as N-(4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide or N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide—risks losing the specific activity signature required for reproducible research outcomes .

Substituent shift Mono-methoxy or regioisomeric dimethoxy analogs may alter kinase selectivity profiles, based on patent SAR trends.
Core mismatch Non-thiazole scaffolds (e.g., benzothiazole) may not recapitulate the CDK/FGFR/LCK inhibition pattern reported for this chemotype.
Regioisomer risk 2,3- or 3,5-dimethoxybenzamide regioisomers are distinct entities; activity cannot be assumed interchangeable.

Quantitative Differentiation Evidence: N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide vs. Structural Analogs


Physicochemical Benchmarking: Lipophilicity and Polar Surface Area Relative to De-methoxylated and Mono-methoxy Analogs

Among close structural analogs, the 2,5-dimethoxyphenyl substitution pattern on the thiazole ring and the 3,4-dimethoxy motif on the benzamide produce a computed lipophilicity (XLogP3-AA = 3.7) that is elevated relative to the unsubstituted phenyl analog (3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, XLogP3-AA = 3.1) . The target compound also displays a topological polar surface area of 107 Ų, which is higher than that of the 2-methoxybenzamide analog (estimated TPSA ~87 Ų, calculated via fragment-based method) due to the additional methoxy group . These computed differences are consistent with SAR expectations that methoxy count and position modulate membrane permeability and solubility, thereby influencing cellular activity profiles .

Physicochemical Benchmark
Cross-study comparable
ΔXLogP3-AA +0.6 vs. unsubstituted phenyl analog; ΔTPSA ≈ +20 Ų vs. 2-methoxybenzamide analog
Supports differentiation in screening cascades via solubility and permeability context.
Computed values; experimental validation recommended.
Medicinal Chemistry Drug Design Physicochemical Profiling

Kinase Inhibition Selectivity: Class-Level Evidence for Preference Over Non-thiazole Scaffolds in CDK/FGFR/LCK Assays

The patent family encompassing 4-aminothiazole benzamides reports differential inhibitory activity against three cyclin-dependent kinase complexes, phosphorylated FGF receptor, and LCK tyrosine kinase, with HCT-116 cytotoxicity as a functional readout . While individual IC₅₀ values for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide are not disclosed in the public domain, the patent confirms that the 2,5-dimethoxyphenyl substitution is one of the enumerated embodiments designed to achieve kinase selectivity. This contrasts with non-thiazole-based benzamide scaffolds (e.g., benzothiazole or phenyl-benzamide series) that did not exhibit the same multi-kinase inhibition profile in the same assay panel, suggesting the thiazole core is a critical pharmacophoric element for this activity profile .

Kinase Selectivity Profile
Class-level inference
Patent reports activity against CDK complexes, FGFR, LCK; thiazole core essential for multi-kinase inhibition.
Context for kinase panel studies; specific IC₅₀ not publicly disclosed.
Data to verify; class-level SAR interpretation.
Kinase Inhibition Cancer Cell Proliferation Target Selectivity

Structural Uniqueness: Methoxy Regioisomerism as a Determinant of Biological Fingerprint

Positional isomerism of methoxy groups on the benzamide ring is known to profoundly impact target binding within the thiazole-benzamide class. Regioisomers such as N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 681231-53-8 is its 2,3-dimethoxy isomer) differ only in the substitution pattern on the benzamide moiety yet are treated as distinct chemical entities in screening collections because the 3,4-dimethoxy arrangement presents a different hydrogen-bond acceptor/donor map and molecular shape than the 2,3- or 3,5-dimethoxy variants . The patent literature explicitly enumerates each regioisomer as a separate embodiment, underscoring that biological activity is not interchangeable among these isomers . This level of structural precision is critical for chemogenomic libraries and structure-based drug design campaigns.

Regioisomeric Identity
Supporting evidence
3,4-dimethoxybenzamide substitution; distinct from 2,3- or 3,5-dimethoxy regioisomers listed in patent.
Ensures correct regioisomer for structure-activity relationship campaigns.
Identity confirmed by IUPAC, SMILES, InChIKey.
Structure-Activity Relationship Chemical Biology Probe Selectivity

Proven Application Scenarios for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide Based on Quantitative Differentiation


Kinase Profiling Panels Requiring a Defined Thiazole-Benzamide Chemotype

For research groups constructing kinase selectivity panels, N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide offers a precisely defined chemotype within the aminothiazole benzamide class. Its inclusion enables benchmarking against non-thiazole scaffolds, as the patent family demonstrates that the thiazole core is essential for the multi-kinase inhibition profile observed in CDK, FGFR, and LCK assays . Procurement of this specific compound ensures the dataset reflects the intended pharmacophore, avoiding confounding variables introduced by analogs lacking the thiazole moiety.

Structure-Activity Relationship (SAR) Studies Targeting Methoxy Regioisomer Contributions

The 3,4-dimethoxy substitution on the benzamide ring provides a defined reference point for SAR campaigns investigating the impact of methoxy regioisomerism on kinase binding and cellular potency. Since regioisomers such as the 2,3-dimethoxy or 3,5-dimethoxy variants are explicitly enumerated as distinct entities in the foundational patent , this compound serves as a critical structural probe in head-to-head comparisons. Its computed lipophilicity (XLogP3-AA = 3.7) and TPSA (107 Ų) also allow correlation of physicochemical changes with biological readouts .

Computational Chemistry Model Building and Docking Studies

With well-defined computed descriptors—molecular weight 400.4 g/mol, hydrogen-bond acceptor count of 7, and a defined 2D/3D structure retrievable from PubChem —this compound is suitable as a training set member or validation ligand in molecular docking and pharmacophore modeling. The 2,5-dimethoxyphenyl and 3,4-dimethoxybenzamide fragments provide distinct interaction features that can be systematically varied in silico to predict binding modes before committing to costly custom synthesis.

Chemical Biology Probe Development Requiring a Specific Substitution Fingerprint

In chemical biology applications where probe selectivity hinges on precise substitution patterns, N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide offers the exact 2,5-dimethoxyphenyl–thiazole–3,4-dimethoxybenzamide architecture. This is distinct from mono-methoxy or halogen-substituted analogs commonly available in screening decks, reducing the risk of misinterpretation when linking target modulation to structural features .

Application
Selection Property
Validation Focus
Kinase selectivity panel studies
Defined thiazole-benzamide chemotype
Multi-kinase inhibition profile (CDK, FGFR, LCK) verification
Structure-activity relationship (SAR) campaigns
3,4-dimethoxybenzamide regioisomer
Methoxy regioisomer impact on target binding and cellular readouts
Computational docking and pharmacophore modeling
Well-defined computed descriptors (MW, HBA count, TPSA)
In silico binding mode prediction and training set validation
Chemical biology probe development
Unique 2,5-dimethoxyphenyl-thiazole architecture
Linkage of structural features to target modulation outcomes
Quote Request

Request a Quote for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.